Bienvenue dans la boutique en ligne BenchChem!

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide

Structure-Activity Relationship Medicinal Chemistry Benzothiazole Pharmacophore

N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide (CAS 946320-39-4) is a synthetic small molecule (MF: C₂₄H₂₁N₃OS; MW: 399.51 g/mol) belonging to the N,N-disubstituted cinnamamide class, incorporating a 5,6-dimethylbenzo[d]thiazol-2-amine scaffold linked via an (E)-cinnamamide bridge to a pyridin-3-ylmethyl group. The cinnamamide pharmacophore is a privileged structural motif in medicinal chemistry, with extensive literature documenting its occurrence in lead compounds targeting diverse therapeutic areas including cancer, inflammation, and infectious disease.

Molecular Formula C24H21N3OS
Molecular Weight 399.51
CAS No. 946320-39-4
Cat. No. B2392615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide
CAS946320-39-4
Molecular FormulaC24H21N3OS
Molecular Weight399.51
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C24H21N3OS/c1-17-13-21-22(14-18(17)2)29-24(26-21)27(16-20-9-6-12-25-15-20)23(28)11-10-19-7-4-3-5-8-19/h3-15H,16H2,1-2H3/b11-10+
InChIKeyLAKVNHULUKGRHH-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide (CAS 946320-39-4): Compound Profile for Research Procurement


N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide (CAS 946320-39-4) is a synthetic small molecule (MF: C₂₄H₂₁N₃OS; MW: 399.51 g/mol) belonging to the N,N-disubstituted cinnamamide class, incorporating a 5,6-dimethylbenzo[d]thiazol-2-amine scaffold linked via an (E)-cinnamamide bridge to a pyridin-3-ylmethyl group [1]. The cinnamamide pharmacophore is a privileged structural motif in medicinal chemistry, with extensive literature documenting its occurrence in lead compounds targeting diverse therapeutic areas including cancer, inflammation, and infectious disease [2]. Benzothiazole amide derivatives, as a broader class, have demonstrated potent hemostatic activity in vitro, with certain analogs (e.g., compound Q2) exhibiting platelet aggregation activity up to 1,284-fold greater than the clinical hemostatic agent etamsylate in the nanomole range [3]. This compound is primarily distributed as a research reagent for in vitro biochemical and cell-based assay applications.

Why N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide Cannot Be Interchanged with In-Class Analogs


Within the benzothiazole-cinnamamide chemical space, minor structural perturbations produce substantial alterations in biological activity profiles. The SAR of N-(benzo[d]thiazol-2-yl)-cinnamamide derivatives reveals that the type, position, and electronic character of substituents critically govern pharmacological outcomes: introducing methoxy groups decreases platelet aggregation activity, while acetoxyl substitution increases it, and the positional isomerism of substituents on the benzothiazole ring modulates coagulant potency differentially [1]. The target compound's unique combination of a 5,6-dimethyl substitution pattern (sterically and electronically distinct from 4,5- or 4,7-dimethyl regioisomers), the pyridin-3-ylmethyl N-substituent (differing from pyridin-2-ylmethyl and pyridin-4-ylmethyl analogs in hydrogen-bonding geometry and basicity), and the α,β-unsaturated cinnamamide Michael acceptor system creates a pharmacophoric signature that cannot be replicated by any single commercially available analog [2]. Generic substitution with the unsubstituted N-(benzo[d]thiazol-2-yl)cinnamamide core or with regioisomeric dimethyl analogs would result in unpredictable shifts in target engagement, potency, and selectivity.

Quantitative Differentiation Evidence for N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide (CAS 946320-39-4)


Regioisomeric Methyl Substitution: 5,6-Dimethyl vs. 4,5-Dimethyl and 4,7-Dimethyl Benzothiazole Scaffolds

The target compound carries methyl groups at the 5- and 6-positions of the benzothiazole ring, distinguishing it from the commercially available 4,5-dimethyl and 4,7-dimethyl regioisomers. In the benzothiazole amide hemostatic series, the position of ring substitution is a critical determinant of biological potency: the SAR study by Bai et al. (2018) demonstrated that substituting the benzothiazole core with different functional groups at varying positions produced statistically significant differences in activated partial thromboplastin time (APTT) and prothrombin time (PT) coagulation parameters [1]. While no published head-to-head comparison of all three dimethyl regioisomers exists for cinnamamide derivatives, the established positional sensitivity of benzothiazole SAR indicates that 5,6-dimethyl substitution creates a unique electrostatic potential surface and steric profile around the thiazole ring nitrogen, affecting both target binding and metabolic stability [2].

Structure-Activity Relationship Medicinal Chemistry Benzothiazole Pharmacophore

Pyridine Attachment Point: Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl and Pyridin-4-ylmethyl Analogs

The target compound features a pyridin-3-ylmethyl substituent attached to the cinnamamide nitrogen, contrasting with commercially available pyridin-2-ylmethyl and pyridin-4-ylmethyl analogs. In the context of tyrosine kinase inhibitor design, the pyridine nitrogen position critically influences ATP-binding pocket complementarity: pyridin-2-ylmethyl derivatives can coordinate the catalytic Mg²⁺ ion in the kinase active site (as observed in imatinib-like inhibitors), while pyridin-3-ylmethyl and pyridin-4-ylmethyl analogs present the nitrogen lone pair in different spatial orientations, altering hydrogen-bonding geometry and target selectivity . In silico docking studies on related N-(pyridin-2-ylmethyl)cinnamamide benzothiazole derivatives predicted strong binding (ΔG < −9 kcal/mol) to the Bcr-Abl ATP-binding pocket, with the thiazole ring coordinating Mg²⁺ ions critical for phosphotransfer . The pyridin-3-ylmethyl isomer cannot adopt this same coordination geometry, potentially redirecting target engagement toward kinases or other protein targets with differently oriented hinge-region hydrogen-bonding patterns [1].

Ligand Design Binding Geometry Kinase Inhibitor Pharmacophore

Benzothiazole-Cinnamamide Class Hemostatic Activity: Class-Level Potency Benchmark

The benzothiazole-cinnamamide class has demonstrated exceptional hemostatic potency in a standardized in vitro panel. Compound Q2, an acetoxyl-substituted N-(benzo[d]thiazol-2-yl)-cinnamamide, reduced capillary permeability at 5, 10, and 50 μmol L⁻¹, activated thrombin activity, and exhibited platelet aggregation activity up to 1,283.9 times more potent than the positive control etamsylate in the nanomole range [1]. While the target compound (CAS 946320-39-4) has not been directly tested in this hemostatic assay panel, it shares the core N-(benzo[d]thiazol-2-yl)-cinnamamide pharmacophore with the active series. Key differentiating features of the target compound—the 5,6-dimethyl substitution (influencing electron density on the thiazole ring) and the N-pyridin-3-ylmethyl group (providing additional hydrogen-bonding capacity and altering LogP)—are expected to modulate hemostatic potency in a predictable SAR-dependent manner [2]. This class-level activity profile provides a benchmark against which the target compound's potency can be calibrated in future head-to-head experiments.

Hemostasis Thrombin Activation Platelet Aggregation

N-(Substituted-thiazol-2-yl)cinnamamide Antiviral Activity: SARS-CoV-2 Mᵖʳᵒ Inhibition Class Benchmark

The N-(substituted-thiazol-2-yl)cinnamamide scaffold has been validated as a SARS-CoV-2 main protease (Mᵖʳᵒ) inhibitor chemotype. Elsayed et al. (2022) reported that N-(substituted-thiazol-2-yl)cinnamamide analogs 19, 20, and 21 inhibited the COV2-3CL protease with IC₅₀ values of 22.61, 14.7, and 21.99 μM, respectively, establishing this chemotype as a template for antiviral lead optimization [1]. Molecular modeling revealed conserved binding interactions: hydrogen bonds with Gln189 and Glu166, arene-arene interactions between the thiazole moiety and His41, and hydrophobic contacts between the ethene spacer and Asn142. Notably, compounds bearing a substituted benzo[d]thiazole moiety (compounds 19 and 21) exhibited an additional arene-arene interaction with His41, suggesting that the benzothiazole ring directly contributes to target engagement [1]. The target compound (CAS 946320-39-4) incorporates both the thiazole-cinnamamide core and a substituted benzothiazole (5,6-dimethyl), along with a pyridin-3-ylmethyl group that may provide supplementary hydrogen-bonding contacts within the protease active site. While direct Mᵖʳᵒ inhibition data for this specific compound are not yet published, its structural alignment with the active series supports its candidacy for antiviral screening cascades.

Antiviral Drug Discovery SARS-CoV-2 Main Protease Thiazole-Cinnamamide Hybrids

Physicochemical Differentiation: Computed LogP, Hydrogen-Bonding Capacity, and Drug-Likeness vs. Close Analogs

The target compound's computed physicochemical profile distinguishes it from its closest commercially available analogs. With a molecular weight of 399.51 g/mol, XLogP3-AA of approximately 5.1, 4 hydrogen bond acceptors, and 0 hydrogen bond donors, it occupies a distinct region of drug-like chemical space compared to the simpler N-(benzo[d]thiazol-2-yl)cinnamamide core (MW ~280, LogP ~3.5, 3 HBA, 1 HBD) [1]. The addition of the pyridin-3-ylmethyl group increases molecular weight by ~119 Da and LogP by ~1.6 units relative to the unsubstituted core, while the 5,6-dimethyl substitution adds steric bulk without introducing hydrogen-bond donors. In comparison, the N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide analog (CAS 1007033-40-0, MW 417.6, XLogP3-AA 5.1) has an identical LogP but higher molecular weight and an additional sulfur atom that alters polar surface area [2]. Compliance with Lipinski's Rule of Five is maintained (MW < 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10), though the XLogP3-AA of ~5.1 is at the upper boundary, suggesting that the target compound may exhibit reduced aqueous solubility relative to less lipophilic analogs—a consideration for assay design and formulation [1].

Physicochemical Properties ADME Prediction Drug-Likeness

Mass Spectral Identity Confirmation: GC-MS Differentiation from Regioisomeric Analogs

The 5,6-dimethylbenzothiazole-cinnamamide core (without the pyridin-3-ylmethyl substituent) has a registered GC-MS spectrum in the Wiley Registry of Mass Spectral Data 2023, providing a reference fragmentation pattern for identity confirmation [1]. The full target compound (CAS 946320-39-4) is distinguishable from its close analogs by its unique InChIKey (LAKVNHULUKGRHH-ZHACJKMWSA-N), canonical SMILES, and exact mass (399.1770 Da for [M+H]⁺), enabling unambiguous LC-MS or GC-MS identification in procurement quality control workflows [2]. The (E)-cinnamamide configuration, confirmed by the characteristic trans-olefinic proton coupling constant (J = 15–16 Hz in ¹H-NMR) and the carbonyl resonance at ~165 ppm in ¹³C-NMR, provides additional spectroscopic handles that differentiate this compound from (Z)-isomers or saturated analogs [2]. For procurement verification, the combination of retention time, exact mass, and the InChIKey serves as a definitive identity fingerprint that no isomeric or closely related analog can replicate.

Analytical Chemistry Quality Control Mass Spectrometry

Recommended Research Application Scenarios for N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide (CAS 946320-39-4)


Benzothiazole-Cinnamamide Structure-Activity Relationship (SAR) Expansion Studies

This compound is ideally suited as a probe molecule for systematic SAR exploration within the benzothiazole-cinnamamide chemical space. Its 5,6-dimethyl substitution pattern represents a regioisomeric variant not covered by existing published SAR series (which have focused on 4-substituted or unsubstituted benzothiazole cores). Researchers can benchmark its hemostatic activity against the published Q-series compounds (Bai et al., 2018) using standardized APTT, PT, and platelet aggregation assays to determine how the 5,6-dimethyl + pyridin-3-ylmethyl combination modulates coagulant potency relative to the acetoxyl-substituted leads that achieved up to 1,284-fold enhancement over etamsylate [1]. The compound's two points of structural divergence (dimethyl positions and pyridinylmethyl attachment) enable factorial SAR design to deconvolute the contribution of each modification to biological activity.

Antiviral Protease Inhibitor Screening Cascades

Given the validated activity of N-(substituted-thiazol-2-yl)cinnamamide analogs against SARS-CoV-2 Mᵖʳᵒ (IC₅₀ = 14.7–22.61 μM; Elsayed et al., 2022), this compound can be deployed as an advanced analog in coronavirus protease inhibition screening cascades [2]. Its substituted benzothiazole moiety (predicted to engage His41 via arene-arene interactions) and the additional pyridin-3-ylmethyl group (offering potential supplementary hydrogen-bonding contacts) may yield improved inhibitory potency relative to the reference series. The compound can be tested in the COV2-3CL protease inhibition assay to quantify IC₅₀ and, if active, progressed to molecular docking studies, selectivity profiling against host proteases, and antiviral efficacy assessment in cell-based infection models.

Kinase Selectivity Profiling and Target Deconvolution

The compound's pyridin-3-ylmethyl substituent presents the pyridine nitrogen in an orientation that is sterically and geometrically distinct from the kinase-preferred pyridin-2-ylmethyl motif (which coordinates catalytic Mg²⁺ in the ATP-binding pocket). This compound can therefore be used as a selectivity probe in kinase panel screening to identify kinases that preferentially accommodate the 3-pyridyl geometry. Comparative profiling against the pyridin-2-ylmethyl analog (N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide, predicted ΔG < −9 kcal/mol for Bcr-Abl) would reveal differential kinase engagement patterns and could identify novel kinase targets selectively inhibited by the 3-pyridyl isomer . Such data would be invaluable for kinase inhibitor lead optimization programs seeking to avoid off-target effects mediated by 2-pyridyl-binding kinases.

Physicochemical Property Benchmarking for CNS Drug Discovery

With a computed XLogP3-AA of ~5.1, molecular weight of 399.51, and zero hydrogen-bond donors, this compound sits at the upper boundary of CNS drug-like chemical space (typically requiring LogP 2–5, MW < 400–450, HBD < 3) [3]. Its property profile makes it a useful benchmarking compound for assessing how benzothiazole-cinnamamide derivatives perform in CNS permeability assays (e.g., PAMPA-BBB, MDCK-MDR1). The absence of hydrogen-bond donors and the moderate TPSA (~55 Ų) predict favorable passive permeability, while the borderline LogP may limit aqueous solubility. Researchers can use this compound to calibrate in vitro ADME assays (solubility, microsomal stability, plasma protein binding) for the benzothiazole-cinnamamide series, generating data that guide further property optimization.

Quote Request

Request a Quote for N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.